molecular formula C9H9ClO3 B1422112 4-Chloro-3-ethoxybenzoic acid CAS No. 97209-05-7

4-Chloro-3-ethoxybenzoic acid

Cat. No. B1422112
CAS RN: 97209-05-7
M. Wt: 200.62 g/mol
InChI Key: DVZTYMNTUWPGIO-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxybenzoic acid, also known as Mecoprop, Mecoprop acid, or MCPP, is a white or off-white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a molecular formula of C9H9ClO3 and a molecular weight of 200.62 g/mol .


Synthesis Analysis

The synthesis of 4-Chloro-3-ethoxybenzoic acid can be achieved from 4-Chloro-3-hydroxybenzoic acid and Iodoethane . More detailed synthesis methods and conditions might be found in specific chemistry literature or patents.


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-ethoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a carboxylic acid group .

Scientific Research Applications

Enzymatic Chlorination in Environmental Research

  • A study investigated the enzymatic chlorination of fulvic acid, using chloroperoxidase to analyze chlorinated groups within macromolecules similar to those in soil and surface water. This process involved chlorinating methyl esters of various benzoic acids, including 4-ethoxybenzoic acid, to study their transformation in environmental contexts (Niedan, Pavasars, & Oberg, 2000).

Photodecomposition Studies

  • Research on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, revealed insights into their transformation under ultraviolet irradiation. This study is significant for understanding the environmental fate of these compounds (Crosby & Leitis, 1969).

Thermochemical Analysis

  • A thermochemical study on 4-alkoxybenzoic acids, including 4-ethoxybenzoic acid, measured their standard molar enthalpies of formation. Such research contributes to understanding the energetic properties of these compounds (Silva, Ferreira, & Maciel, 2010).

Synthesis and Applications in Polymer Science

  • Research into the synthesis of poly(4-hydroxybenzoate)s explored the condensation of various 4-hydroxybenzoic acids, including chloro and ethoxy substituted variants. This work has implications for developing new polymers with specific properties (Kricheldorf & Schwarz, 1984).

Nanocomposite Development

  • A study on the in situ synthesis of poly(ethylene terephthalate) nanocomposites utilized functionalized multiwalled carbon nanotubes with 4-ethoxybenzoic acid. This research highlights the use of 4-chloro-3-ethoxybenzoic acid derivatives in advanced materials science (Lee et al., 2005).

Exploration in Antiparasitic Drug Development

  • Research into antiparasitic drugs revealed the effectiveness of 4-amino-2-ethoxybenzoic acid and related compounds as anticoccidial agents, highlighting a potential pharmaceutical application (Rogers et al., 1964).

Gamma Irradiation in Waste Treatment

  • A study on gamma irradiation-induced degradation of chlorinated aromatic compounds, including 3-chloro-4-hydroxybenzoic acid, focused on its application in waste treatment and environmental remediation (Chu & Wang, 2016).

properties

IUPAC Name

4-chloro-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZTYMNTUWPGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681844
Record name 4-Chloro-3-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethoxybenzoic acid

CAS RN

97209-05-7
Record name 4-Chloro-3-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Grignard - Synthesis, 1900 - selfstudys.com
The Grignard reaction is an important means of making larger organic compounds from smaller starting materials. By careful selection of the starting materials, a wide variety of …
Number of citations: 779 www.selfstudys.com

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